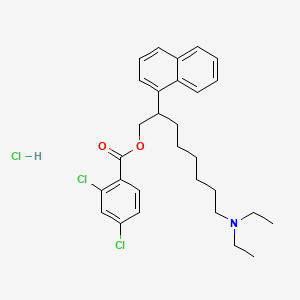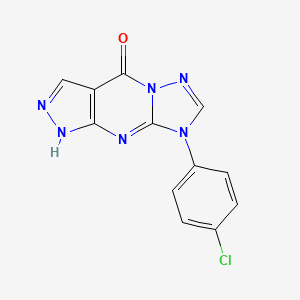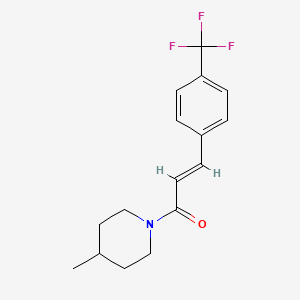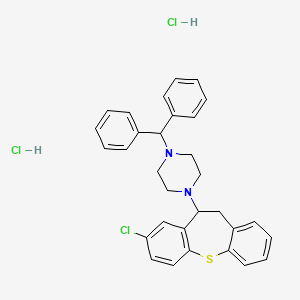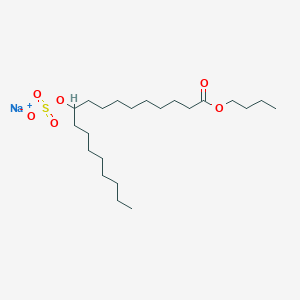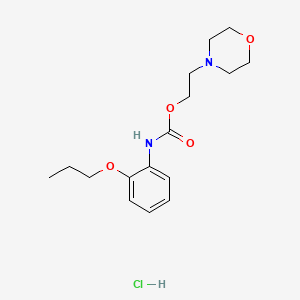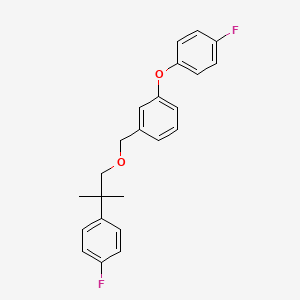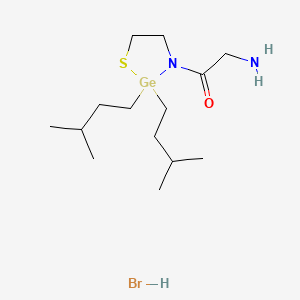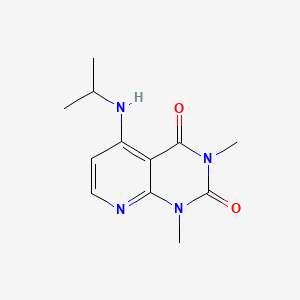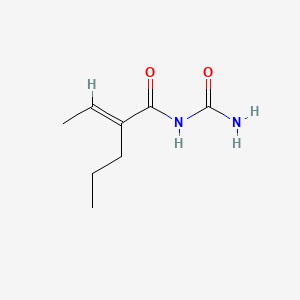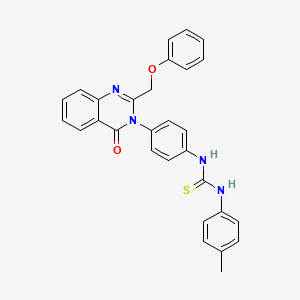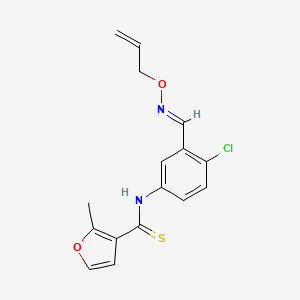
Silane, ((4-(4-(3-fluorophenyl)-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, ((4-(4-(3-fluorophenyl)-2,6,7-trioxabicyclo(222)oct-1-yl)phenyl)ethynyl)trimethyl-, is a complex organosilicon compound It features a unique structure that includes a fluorophenyl group, a trioxabicyclooctyl moiety, and a trimethylsilyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, ((4-(4-(3-fluorophenyl)-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl-, typically involves multiple steps. One common approach is to start with the preparation of the fluorophenyl ethynyl precursor, which is then coupled with the trioxabicyclooctyl phenyl derivative under specific conditions. The final step involves the introduction of the trimethylsilyl group through a silylation reaction. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, ensures high yield and purity. The scalability of the synthesis is crucial for its application in various industries.
Análisis De Reacciones Químicas
Types of Reactions
Silane, ((4-(4-(3-fluorophenyl)-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl-, can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of hydrogenated products.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Coupling: The ethynyl group can engage in coupling reactions with other alkynes or alkenes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), and nucleophiles like amines or thiols. The reactions are typically carried out under controlled conditions, such as inert atmospheres and specific temperature ranges.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, Silane, ((4-(4-(3-fluorophenyl)-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl-, can be used as a probe or ligand in studies involving fluorine-19 nuclear magnetic resonance (NMR) spectroscopy. Its fluorine atom provides a distinct signal, aiding in the investigation of biological systems.
Medicine
In medicinal chemistry, this compound has potential applications as a pharmacophore. Its unique structure can be modified to develop new drugs with specific biological activities. Research is ongoing to explore its efficacy in treating various diseases.
Industry
Industrially, this compound can be used in the production of advanced materials, such as polymers and coatings. Its ability to undergo various chemical reactions makes it a versatile intermediate in the manufacturing of high-performance materials.
Mecanismo De Acción
The mechanism of action of Silane, ((4-(4-(3-fluorophenyl)-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl-, involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues, while the trioxabicyclooctyl moiety can form hydrogen bonds with polar groups. The trimethylsilyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- Silane, ((4-(4-(3-chlorophenyl)-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl-
- Silane, ((4-(4-(3-bromophenyl)-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl-
- Silane, ((4-(4-(3-methylphenyl)-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl-
Uniqueness
What sets Silane, ((4-(4-(3-fluorophenyl)-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl-, apart from similar compounds is the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity and interactions with biological targets. This makes it a valuable compound for developing new materials and pharmaceuticals with enhanced properties.
Propiedades
Número CAS |
131505-60-7 |
|---|---|
Fórmula molecular |
C22H23FO3Si |
Peso molecular |
382.5 g/mol |
Nombre IUPAC |
2-[4-[4-(3-fluorophenyl)-2,6,7-trioxabicyclo[2.2.2]octan-1-yl]phenyl]ethynyl-trimethylsilane |
InChI |
InChI=1S/C22H23FO3Si/c1-27(2,3)12-11-17-7-9-18(10-8-17)22-24-14-21(15-25-22,16-26-22)19-5-4-6-20(23)13-19/h4-10,13H,14-16H2,1-3H3 |
Clave InChI |
TUATZPZAPXWQNJ-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C#CC1=CC=C(C=C1)C23OCC(CO2)(CO3)C4=CC(=CC=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![calcium;[(Z)-(1-chloro-2-methylpropylidene)amino] N-phenylcarbamate;dichloride](/img/structure/B12758348.png)
